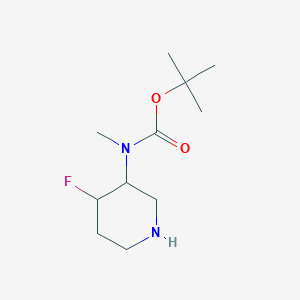

(3R,4R)-N-Boc-4-fluoro-N-methylpiperidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R,4R)-N-Boc-4-fluoro-N-methylpiperidin-3-amine is a fluorinated piperidine derivative characterized by a stereospecific configuration at the 3R and 4R positions. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a fluorine atom at the 4-position of the piperidine ring. This structural combination enhances its stability during synthetic processes while maintaining reactivity for downstream modifications. The compound is widely used as an intermediate in medicinal chemistry for developing kinase inhibitors, receptor antagonists, and other bioactive molecules .

Preparation Methods

The synthesis of tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl)(methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Carbamate Formation: The carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques for better control over reaction conditions .

Chemical Reactions Analysis

Tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LAH) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the fluorine atom, using reagents like sodium hydride (NaH) and alkyl halides.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and strong bases for deprotonation steps . Major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl)(methyl)carbamate has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals.

Biological Studies: The compound is used in studies to understand the effects of fluorine substitution on biological activity and metabolic stability.

Mechanism of Action

The mechanism of action of tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and influencing the electronic environment of the molecule. The carbamate group may also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

To contextualize the unique properties of (3R,4R)-N-Boc-4-fluoro-N-methylpiperidin-3-amine, a comparative analysis with structurally related fluorinated piperidine/piperazine derivatives is provided below:

Structural Analogues and Stereochemical Variants

Functional and Pharmacological Comparisons

- Steric and Electronic Effects: The Boc group in the target compound shields the amine during synthesis, reducing side reactions compared to unprotected analogues like (3R,4S)-4-fluoropiperidin-3-amine dihydrochloride .

Stereochemical Impact :

Solubility and Stability :

- The dihydrochloride salt in (3R,4S)-4-fluoropiperidin-3-amine dihydrochloride improves aqueous solubility compared to the Boc-protected target compound, which is more lipophilic .

- Trifluoromethylpyridine derivatives () exhibit increased metabolic resistance due to the -CF₃ group but lack the fluorine-piperidine synergy seen in the target compound .

Biological Activity

(3R,4R)-N-Boc-4-fluoro-N-methylpiperidin-3-amine is a compound of interest due to its diverse biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a fluorine substitution at the 4-position. This structural modification is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models:

- Cytotoxicity Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to be more effective than standard chemotherapeutic agents like bleomycin in inducing apoptosis in FaDu hypopharyngeal tumor cells .

- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival. The presence of the nitrogen atom in the piperidine ring is crucial for its biological activity, enhancing binding affinity to target proteins involved in cancer progression .

2. Neuroprotective Effects

The compound also shows potential in neurodegenerative disease models:

- Cholinesterase Inhibition : It has been reported that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets for Alzheimer's disease treatment . This inhibition leads to increased levels of acetylcholine, potentially improving cognitive function.

- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant properties, which could protect neuronal cells from oxidative stress, a contributing factor in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity | Effect Observed | Reference |

|---|---|---|

| Anticancer Cytotoxicity | Induces apoptosis in FaDu cells | |

| AChE Inhibition | Enhances acetylcholine levels | |

| Antioxidant Activity | Protects against oxidative stress |

Case Study: Cancer Model Evaluation

In a controlled study involving mice with induced tumors, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size and improved survival rates compared to control groups treated with vehicle alone. This study underscores the compound's potential as an effective anticancer agent.

Properties

Molecular Formula |

C11H21FN2O2 |

|---|---|

Molecular Weight |

232.29 g/mol |

IUPAC Name |

tert-butyl N-(4-fluoropiperidin-3-yl)-N-methylcarbamate |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-7-13-6-5-8(9)12/h8-9,13H,5-7H2,1-4H3 |

InChI Key |

JDXULPYBAYEORK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CNCCC1F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.